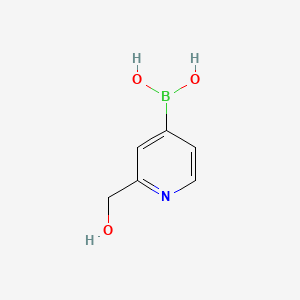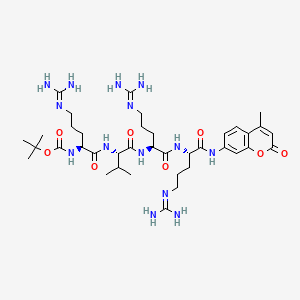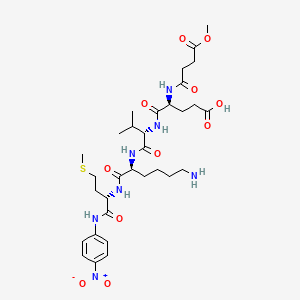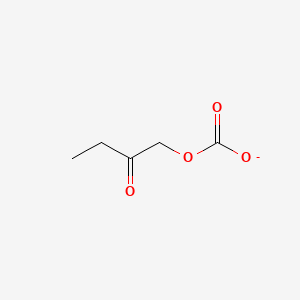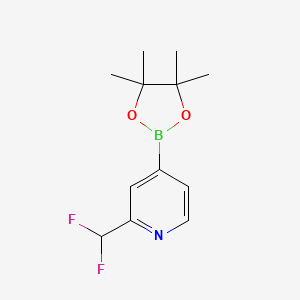
Dabrafenib-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dabrafénib-d9 est une forme deutérée du Dabrafénib, un inhibiteur de kinase principalement utilisé dans le traitement du mélanome, du cancer du poumon non à petites cellules et du cancer de la thyroïde. Le composé est connu pour sa capacité à inhiber la mutation BRAF V600E, qui est une mutation courante dans divers cancers .
Applications De Recherche Scientifique
Dabrafenib-d9 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reference standard for mass spectrometry and other analytical techniques . In biology and medicine, this compound is used to study the pharmacokinetics and pharmacodynamics of Dabrafenib, providing insights into its metabolism and efficacy in treating various cancers .
Mécanisme D'action
Target of Action
Dabrafenib-d9, like its parent compound Dabrafenib, is a potent and selective inhibitor of the BRAF kinase . BRAF is a serine/threonine protein kinase that plays a crucial role in the MAPK/ERK signaling pathway . This pathway regulates several key cellular processes, including proliferation, differentiation, survival, and apoptosis . This compound has a higher affinity for mutant forms of BRAF, including BRAF V600E, BRAF V600K, and BRAF V600D .
Mode of Action
This compound acts as a competitive and selective BRAF inhibitor by binding to the ATP pocket of the BRAF kinase . This binding inhibits the kinase’s activity, thereby preventing the phosphorylation and activation of the downstream effectors in the MAPK/ERK pathway . This results in the inhibition of cell growth in various BRAF V600E mutation-positive tumors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . By inhibiting the activity of BRAF kinase, this compound disrupts this pathway, leading to a decrease in the proliferation and survival of cancer cells . Additionally, Dabrafenib has been reported to activate the integrated stress response (ISR) kinase GCN2 , which plays a key role in my
Analyse Biochimique
Biochemical Properties
Dabrafenib-d9, like its parent compound Dabrafenib, targets the MAPK pathway . It is an ATP-competitive kinase inhibitor . It interacts with enzymes such as CYP2C8 and CYP3A4 during its metabolism . The nature of these interactions involves the oxidation of this compound via these enzymes to form hydroxy-Dabrafenib-d9 .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting the RAS/RAF/MEK/ERK pathway . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism . In melanoma cells, for example, this compound has been shown to reduce the ability of myeloid-derived suppressor cells (MDSCs) to suppress T-cell activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is a reversible ATP-competitive kinase inhibitor that targets the MAPK pathway . It binds to the ATP-binding site of BRAF-mutant kinase, inhibiting its activity .
Temporal Effects in Laboratory Settings
Over time, this compound shows a time-dependent increase in apparent clearance following multiple doses . This is likely due to the induction of its own metabolism through cytochrome P450 (CYP) 3A4 . Its systemic exposure at steady state increases less than dose proportionally over the dose range of 75–300 mg bid .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, a study showed that Dabrafenib protected from cisplatin-induced hearing loss in a clinically relevant mouse model . The protective effects were determined by functional hearing tests and cochlear outer hair cell counts .
Metabolic Pathways
This compound is involved in metabolic pathways mediated by CYP2C8 and CYP3A4 . It undergoes oxidation via these enzymes to form hydroxy-Dabrafenib-d9 . This metabolite is further oxidized via CYP3A4 to form carboxy-Dabrafenib-d9 .
Transport and Distribution
This compound is transported and distributed within cells and tissues . Its main elimination route is the oxidative metabolism via CYP3A4/2C8 and biliary excretion . After single oral administration of the recommended dose, the absolute oral bioavailability (F) of this compound is 95% .
Subcellular Localization
It is known that Dabrafenib, the parent compound, targets the MAPK pathway, which involves various subcellular compartments
Méthodes De Préparation
La synthèse du Dabrafénib-d9 implique plusieurs étapes, commençant par la préparation de composés intermédiaires. Une méthode consiste à faire réagir un composé avec du formamide en présence d'une base pour obtenir le produit souhaité . La production industrielle du Dabrafénib-d9 suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle, assurant un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Le Dabrafénib-d9 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les enzymes du cytochrome P450, qui facilitent le métabolisme oxydatif du composé . Les principaux produits formés à partir de ces réactions comprennent l'hydroxy-dabrafénib, qui contribue à l'activité pharmacologique du composé .
Applications de recherche scientifique
Le Dabrafénib-d9 est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. En chimie, il sert d'étalon de référence pour la spectrométrie de masse et d'autres techniques analytiques . En biologie et en médecine, le Dabrafénib-d9 est utilisé pour étudier la pharmacocinétique et la pharmacodynamie du Dabrafénib, fournissant des informations sur son métabolisme et son efficacité dans le traitement de divers cancers .
Mécanisme d'action
Le Dabrafénib-d9 exerce ses effets en inhibant la kinase BRAF, en particulier la mutation BRAF V600E . Cette inhibition perturbe la voie MAPK, qui est impliquée dans la prolifération et la survie cellulaires. En ciblant cette voie, le Dabrafénib-d9 réduit efficacement la croissance et la progression tumorale .
Comparaison Avec Des Composés Similaires
Le Dabrafénib-d9 est unique en raison de sa nature deutérée, qui offre une stabilité et des propriétés métaboliques améliorées par rapport au Dabrafénib non deutéré . Des composés similaires comprennent le Trametinib, un autre inhibiteur de kinase qui cible la voie MAPK, et le Vemurafénib, qui inhibe également la mutation BRAF V600E . La forme deutérée du Dabrafénib-d9 offre des avantages distincts en termes de pharmacocinétique et de réduction des effets secondaires .
Propriétés
IUPAC Name |
N-[3-[5-(2-aminopyrimidin-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N5O2S2/c1-23(2,3)21-30-18(19(34-21)16-10-11-28-22(27)29-16)12-6-4-9-15(17(12)26)31-35(32,33)20-13(24)7-5-8-14(20)25/h4-11,31H,1-3H3,(H2,27,28,29)/i1D3,2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSMGDJOXZAERB-GQALSZNTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
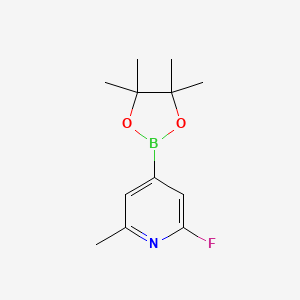
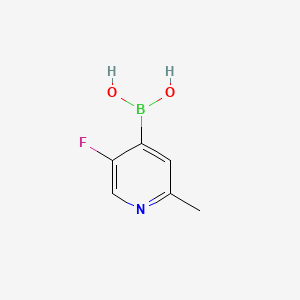
![3,4-Dihydro-4-phenyl-2H-benzo[h]chromene](/img/structure/B590802.png)
